molecular formula C11H13BrN4 B13869218 1-Bromo-3-cyclopentylimidazo[1,5-a]pyrazin-8-amine

1-Bromo-3-cyclopentylimidazo[1,5-a]pyrazin-8-amine

Cat. No.: B13869218
M. Wt: 281.15 g/mol
InChI Key: ANDUAWQBNVMEEG-UHFFFAOYSA-N
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Description

1-Bromo-3-cyclopentylimidazo[1,5-a]pyrazin-8-amine is a heterocyclic compound that features a bromine atom, a cyclopentyl group, and an imidazo[1,5-a]pyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-3-cyclopentylimidazo[1,5-a]pyrazin-8-amine typically involves the following steps:

    Formation of the Imidazo[1,5-a]pyrazine Core: This can be achieved through the cyclization of appropriate precursors, such as 2-aminopyrazine and an aldehyde or ketone, under acidic or basic conditions.

    Introduction of the Bromine Atom: Bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

    Attachment of the Cyclopentyl Group: This step involves the alkylation of the imidazo[1,5-a]pyrazine core with a cyclopentyl halide under basic conditions, such as using sodium hydride (NaH) or potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-cyclopentylimidazo[1,5-a]pyrazin-8-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Cyclization Reactions: The imidazo[1,5-a]pyrazine core can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,5-a]pyrazine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

1-Bromo-3-cyclopentylimidazo[1,5-a]pyrazin-8-amine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

    Chemical Biology: The compound can serve as a probe to investigate biological pathways and mechanisms.

    Industrial Applications: It can be used in the synthesis of other complex molecules, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Bromo-3-cyclopentylimidazo[1,5-a]pyrazin-8-amine depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: Another heterocyclic compound with a similar imidazo core but different substitution patterns.

    Imidazo[1,5-a]pyrimidine: Shares the imidazo core but has a pyrimidine ring instead of a pyrazine ring.

    Pyrazolo[1,5-a]pyrimidine: A related compound with a pyrazolo core and a pyrimidine ring.

Uniqueness

1-Bromo-3-cyclopentylimidazo[1,5-a]pyrazin-8-amine is unique due to its specific substitution pattern, which includes a bromine atom and a cyclopentyl group. This unique structure can confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H13BrN4

Molecular Weight

281.15 g/mol

IUPAC Name

1-bromo-3-cyclopentylimidazo[1,5-a]pyrazin-8-amine

InChI

InChI=1S/C11H13BrN4/c12-9-8-10(13)14-5-6-16(8)11(15-9)7-3-1-2-4-7/h5-7H,1-4H2,(H2,13,14)

InChI Key

ANDUAWQBNVMEEG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2=NC(=C3N2C=CN=C3N)Br

Origin of Product

United States

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